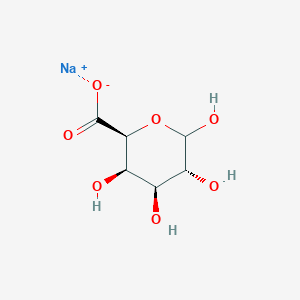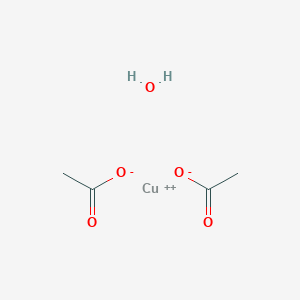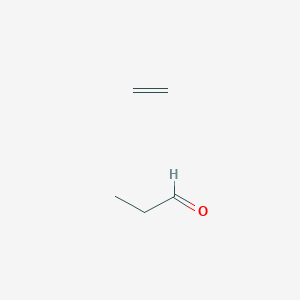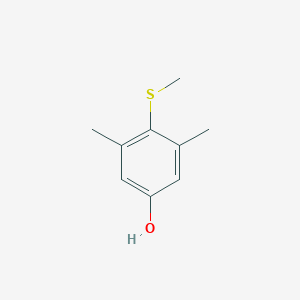![molecular formula C25H28O7Si B043965 [5-Acetyloxy-3-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-4-oxochromen-7-yl] acetate CAS No. 656229-80-0](/img/structure/B43965.png)
[5-Acetyloxy-3-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-4-oxochromen-7-yl] acetate
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to "[5-Acetyloxy-3-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-4-oxochromen-7-yl] acetate" often involves multiple steps, including acetylation, annulation, and cyclization reactions. For instance, the synthesis of tert-butyl acetothioacetate derivatives, which share some synthetic pathways with the subject compound, demonstrates the complexity of synthesizing such molecules. These processes involve acylation, addition to CO, annulation, and ring-opening reactions, highlighting the intricate methodology required to synthesize complex organic compounds (Fox & Ley, 2003).
Molecular Structure Analysis
Molecular structure analysis of complex organic compounds involves utilizing techniques such as X-ray diffraction, NMR, and mass spectroscopy. For example, the molecular and solid-state structures of compounds containing tert-butylamino groups have been determined using these techniques, providing insights into the configuration of these molecules and the influence of substituents on their structure (Tomaščiková et al., 2008).
Chemical Reactions and Properties
Chemical reactions involving the tert-butyl dimethyl silyl group, such as those seen in the synthesis and functionalization of various organic compounds, underscore the group's role in enhancing drug cytotoxicity and facilitating complex chemical transformations. These reactions often involve cyclizations, π-cyclizations, and acetylation processes, demonstrating the chemical versatility and reactivity of the tert-butyl dimethyl silyl group (Donadel et al., 2005).
Physical Properties Analysis
The physical properties of organic compounds, such as solubility, melting point, and crystalline structure, are crucial for understanding their behavior and applications. The crystalline and molecular structures of related compounds, determined through X-ray crystallography, provide valuable information on the intermolecular interactions, such as hydrogen bonding and π-π interactions, that influence these physical properties (Kreher et al., 2004).
Chemical Properties Analysis
The chemical properties of "[5-Acetyloxy-3-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-4-oxochromen-7-yl] acetate" and similar compounds, including reactivity, stability, and functional group behavior, are integral to their potential applications. Studies on the acetylation of alcohols catalyzed by 4-(dimethylamino)pyridine (DMAP) elucidate the mechanisms of such reactions, offering insights into the reactivity and functional group transformations characteristic of complex organic compounds (Xu et al., 2005).
Scientific Research Applications
Role in Enhancing Drug Cytotoxicity
- The tert-butyl dimethyl silyl group, a component of the compound , has been found to enhance drug cytotoxicity against human tumor cells like HL60 human leukemia and MCF7 human breast cancer cells. This suggests potential applications in cancer therapeutics (Donadel et al., 2005).
Synthesis for Antitumor Compounds
- The compound has been utilized in the synthesis of building blocks for the synthesis of natural compounds like arenamides A and C, known for their pronounced antitumor activity (Shklyaruck, 2015).
Applications in Zinc- and Samarium-Promoted Reactions
- It has been used in zinc- and samarium-promoted substitution reactions, indicating its role in advanced chemical synthesis techniques (Valiullina et al., 2018).
Polymerization for Protein Immobilization
- The compound plays a role in the polymerization of functionalized thiophene derivatives, aiding in the immobilization of proteins like alcohol dehydrogenase and chymotrypsin (Welzel et al., 1998).
Chemiluminescence in Organic Chemistry
- Its derivatives have been studied for their base-induced chemiluminescence, an important aspect in the field of organic chemistry (Watanabe et al., 2010).
properties
IUPAC Name |
[5-acetyloxy-3-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-4-oxochromen-7-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28O7Si/c1-15(26)30-19-12-21-23(22(13-19)31-16(2)27)24(28)20(14-29-21)17-8-10-18(11-9-17)32-33(6,7)25(3,4)5/h8-14H,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXEGTVYREHPMNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C(=C1)OC(=O)C)C(=O)C(=CO2)C3=CC=C(C=C3)O[Si](C)(C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28O7Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Bis(acetyloxy)-3-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]-4H-1-benzopyran-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



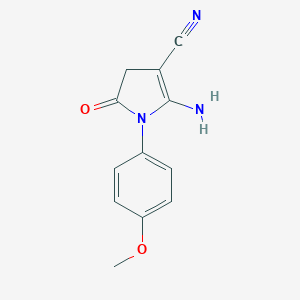
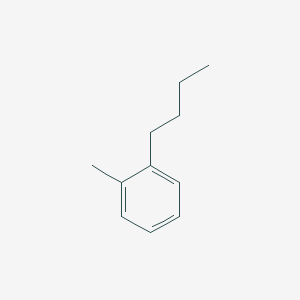
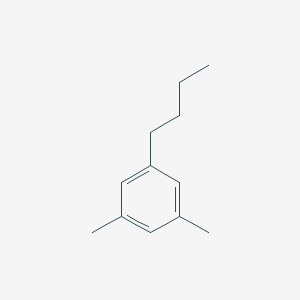
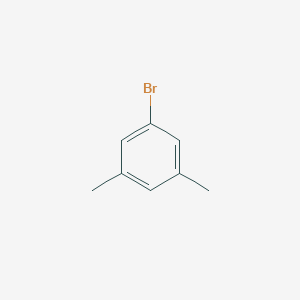
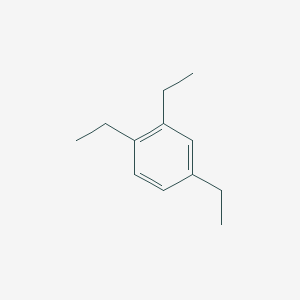
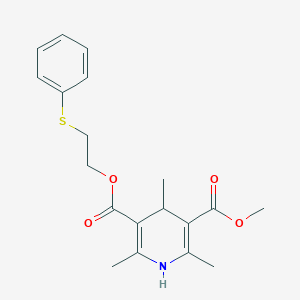
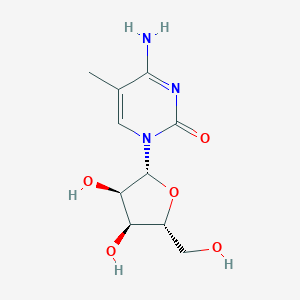
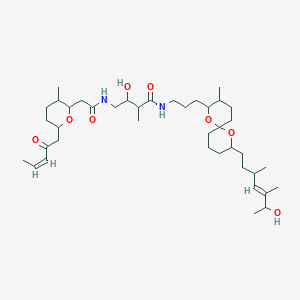
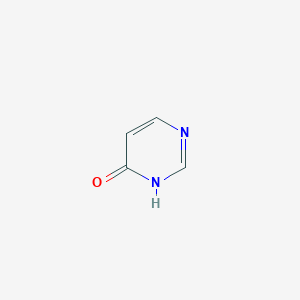
![2-[4-Chloro(phenylsulfonyl)anilino]acetic acid](/img/structure/B43902.png)
